molecular formula C30H46O10 B14386446 Diginatigenin-3-O-beta-D-digitaloside CAS No. 88660-21-3

Diginatigenin-3-O-beta-D-digitaloside

Cat. No.: B14386446
CAS No.: 88660-21-3
M. Wt: 566.7 g/mol
InChI Key: FAAUXNJCOFXHBZ-UHFFFAOYSA-N
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Description

Diginatigenin-3-O-beta-D-digitaloside is a complex steroid glycoside. It is a derivative of diginatigenin, a type of steroid, and is linked to a sugar molecule, beta-D-digitaloside. This compound is part of a larger family of steroid glycosides, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diginatigenin-3-O-beta-D-digitaloside typically involves the glycosylation of diginatigenin with beta-D-digitaloside. This process can be carried out using various glycosylation agents and catalysts under controlled conditions. For example, the use of glycosyl donors such as trichloroacetimidates in the presence of a Lewis acid catalyst like boron trifluoride etherate can facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Diginatigenin-3-O-beta-D-digitaloside can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Diginatigenin-3-O-beta-D-digitaloside has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of steroid glycosides.

    Biology: It is used to study the biological activities of steroid glycosides, including their effects on cell signaling and metabolism.

    Medicine: It has potential therapeutic applications due to its biological activities, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of diginatigenin-3-O-beta-D-digitaloside involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes involved in cell signaling pathways, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diginatigenin-3-O-beta-D-digitaloside is unique due to its specific aglycone structure and glycosidic linkage, which confer distinct biological activities and potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and drug development.

Properties

CAS No.

88660-21-3

Molecular Formula

C30H46O10

Molecular Weight

566.7 g/mol

IUPAC Name

3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-12,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H46O10/c1-14-24(34)26(37-4)25(35)27(39-14)40-17-7-8-28(2)16(10-17)5-6-18-19(28)11-21(32)29(3)23(15-9-22(33)38-13-15)20(31)12-30(18,29)36/h9,14,16-21,23-27,31-32,34-36H,5-8,10-13H2,1-4H3

InChI Key

FAAUXNJCOFXHBZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CC(C5C6=CC(=O)OC6)O)O)C)O)C)O)OC)O

Origin of Product

United States

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